2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c19-6-7-25-18-16(12-22-25)17(20-14-21-18)24-10-8-23(9-11-24)13-15-4-2-1-3-5-15/h1-5,12,14H,6-11,13,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUZOHHWKOXNKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylpiperazine group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures exhibit promising anticancer properties. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit specific kinases involved in cancer progression. For instance, studies have shown that derivatives can effectively inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Neuropharmacological Effects
The benzylpiperazine component suggests potential neuropharmacological applications. Compounds containing this moiety have been investigated for their effects on serotonin and dopamine receptors, which are critical in treating disorders such as depression and anxiety. Preliminary studies indicate that the compound may modulate neurotransmitter systems, providing a basis for further exploration in psychiatric therapies.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo compounds has been documented extensively. In vitro and in vivo studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes and reduce inflammation markers in animal models. This suggests that the compound could serve as a scaffold for developing new anti-inflammatory agents.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of similar pyrazolo compounds against breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, highlighting the potential of the compound as an anticancer agent .
Case Study 2: Neuropharmacological Assessment
In a study assessing the neuropharmacological effects of benzylpiperazine derivatives, it was found that certain analogs exhibited selective binding affinity to serotonin receptors, leading to increased serotonin levels in animal models. This supports the hypothesis that derivatives could be effective in treating mood disorders .
Case Study 3: Anti-inflammatory Activity
Research conducted on pyrazolo derivatives indicated their effectiveness in reducing inflammation in carrageenan-induced paw edema models. The compounds demonstrated significant COX inhibition compared to standard anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Substituent Variations at Position 4
Position 4 substitutions significantly influence biological activity and physicochemical properties. Key analogs include:
- Compound B (): The o-tolyl group introduces steric hindrance, which could affect binding to targets like serotonin or dopamine receptors compared to Compound A’s benzyl group.
- Compound D (): The methylthio group at position 6 may enhance oxidative stability, while the piperidinyl group reduces basicity compared to piperazinyl derivatives.
Substituent Variations at Position 1
The 2-aminoethyl chain in Compound A allows for derivatization. Notable analogs:
Structural Characterization
All compounds were confirmed using:
- NMR spectroscopy : ¹H and ¹³C NMR for substituent identification (e.g., aromatic protons in benzyl groups).
- Mass spectrometry : High-resolution MS (HRMS) validated molecular formulas (e.g., Compound H: C₂₀H₁₈ClN₅).
- X-ray crystallography : Used for pyrazolo[3,4-d]pyrimidine derivatives to confirm planar heterocyclic cores ().
Biological Activity
The compound 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine , also known as N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide (CAS Number: 1021061-49-3), has emerged as a significant molecule in pharmacological research due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure comprising:
- Benzylpiperazine : A common moiety in psychoactive drugs.
- Pyrazolo[3,4-d]pyrimidine : Known for its various biological activities including antiviral and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N7O |
| Molecular Weight | 491.6 g/mol |
| CAS Number | 1021061-49-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The pyrazolo[3,4-d]pyrimidine scaffold is known to inhibit various enzymes and receptors, leading to modulation of cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases, which are critical in cell signaling pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing mood and behavior.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antiviral Activity
Studies have indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit antiviral properties. For instance, compounds similar to the one have shown low micromolar activity against the Zika virus, with half maximal effective concentration (EC50) values around 5.1 µM .
Anticancer Potential
The compound has been evaluated for its anticancer properties. SAR studies suggest that modifications in the peripheral rings can enhance cytotoxicity against cancer cell lines while maintaining selectivity towards malignant cells. For example, certain analogs demonstrated significant inhibition of cancer cell proliferation with a CC50 (half cytotoxic concentration) value of 39 µM .
Case Studies
Several studies have explored the biological efficacy of this compound:
-
Zika Virus Study :
- Researchers synthesized various analogs based on the pyrazolo[3,4-d]pyrimidine core.
- The study revealed that specific substitutions at the para position of ring A improved antiviral activity significantly.
-
Cancer Research :
- A study focused on the cytotoxic effects of the compound on different cancer cell lines.
- Results indicated that modifications led to enhanced potency against breast and lung cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzylpiperazine and pyrazolo[3,4-d]pyrimidine moieties can lead to variations in potency and selectivity.
Key Findings:
- Electron-Withdrawing Groups : Enhancing antiviral activity when placed at specific positions on the pyrazolo ring.
- Alkyl Substituents : Altering side chains on the benzyl group can improve binding affinity to target proteins.
Q & A
Q. What are the common synthetic routes for 2-[4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine, and how are intermediates characterized?
The compound is synthesized via multi-step reactions involving alkylation, coupling, and cyclization. Key steps include:
- Alkylation : Reacting pyrazolo[3,4-d]pyrimidine precursors with alkyl halides (e.g., benzyl chlorides) in dry acetonitrile under reflux, followed by recrystallization for purification .
- Coupling Reactions : Substitution at the pyrimidine ring using nucleophilic amines (e.g., 4-benzylpiperazine) in dichloromethane or ethanol, with triethylamine as a base .
- Characterization : Intermediates are confirmed via ¹H NMR (e.g., δ 8.60 ppm for pyrazolo protons) and MS (e.g., m/z 452 [M+H]⁺). IR spectroscopy identifies functional groups like NH stretches (~3300 cm⁻¹) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.11–8.62 ppm, piperazine CH₂ groups at δ 2.75–3.04 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 492 [M+H]⁺ for cyclopropylmethyl derivatives) .
- IR Spectroscopy : Detects NH/OH stretches and aromatic C=C bonds .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing substituents to the pyrazolo[3,4-d]pyrimidine core?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl groups .
- Temperature Control : Reflux conditions (e.g., 140°C in ethanol for 12–24 hours) ensure complete cyclization .
Q. How should contradictory spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Repeat Experiments : Verify reproducibility under identical conditions.
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .
Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to assess binding affinity .
- ADMET Prediction Tools : Use software like SwissADME to estimate absorption, metabolism, and toxicity profiles .
Q. How can researchers address low solubility in aqueous buffers during pharmacological assays?
- Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the ethanamine moiety to enhance solubility .
- Nanoparticle Encapsulation : Employ liposomal or polymeric carriers to improve bioavailability .
Q. What strategies validate the compound’s mechanism of action in kinase inhibition studies?
- Enzyme Assays : Measure IC₅₀ values against purified kinases (e.g., JAK2, mTOR) using fluorescence-based ATP competition assays .
- Cellular Profiling : Perform phosphoproteomics to identify downstream targets in cell lines .
- Mutagenesis Studies : Engineer kinase mutants (e.g., ATP-binding site mutations) to confirm binding specificity .
Q. How do structural modifications (e.g., piperazine substitution) impact biological activity?
- Piperazine Analogs : Replacing benzyl with cyclopropylmethyl groups (as in Compound 36) enhances blood-brain barrier penetration (m/z 492 vs. 452) .
- Pyrimidine Ring Halogenation : Fluorine substitution at C6 improves metabolic stability by reducing CYP450 oxidation .
- Data-Driven Design : Use QSAR models to correlate substituent electronic parameters (e.g., Hammett constants) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
